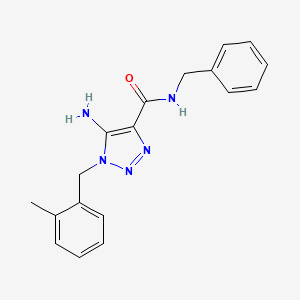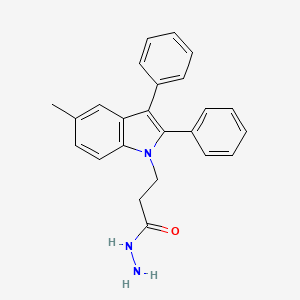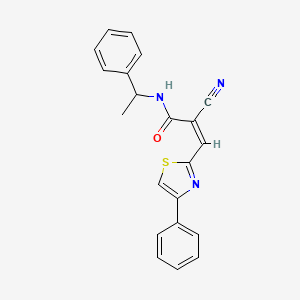
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions.
Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzyl groups can lead to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can yield amine derivatives or reduced triazole rings.
Substitution: Substitution reactions can produce various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, depending on its target.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.
Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.
Uniqueness
5-amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-amino-N-benzyl-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13-7-5-6-10-15(13)12-23-17(19)16(21-22-23)18(24)20-11-14-8-3-2-4-9-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFKVZDOOHLXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2711293.png)

![2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2711298.png)
![ethyl 4-({7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2711300.png)
![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)
![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)
![1-[(4-Ethylphenyl)methyl]piperidin-4-ol](/img/structure/B2711304.png)
![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)


![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

